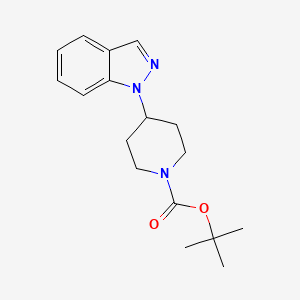

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate

Description

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an indazol-1-yl group and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is pivotal in medicinal chemistry due to its versatility in drug discovery, particularly as a kinase inhibitor intermediate or a building block for bioactive molecules . The Boc group enhances solubility and stability during synthesis, while the indazole moiety contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .

Synthesis typically involves multi-step protocols, such as the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with halogenated nitroarenes (e.g., 1-chloro-3-fluoro-2-nitrobenzene) under nucleophilic aromatic substitution conditions, followed by nitro reduction using palladium on carbon .

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-18-20/h4-7,12,14H,8-11H2,1-3H3 |

InChI Key |

QMJZWJDGVRHHER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves:

- Cyclization : Nitroindazoles (5-nitro-1H-indazole or 6-nitro-1H-indazole) react with tert-butyl 2,4-dioxopiperidine-1-carboxylate in the presence of powdered iron, acetic acid, and ethanol at 80°C for 8–10 hours.

- Reduction : The nitro group is reduced to an amine, facilitated by iron in an acidic aqueous environment.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified via crystallization from dimethylformamide (DMF).

Key parameters influencing yield include:

- Temperature : Elevated temperatures (80°C) accelerate cyclization but may promote side reactions.

- Solvent System : Ethanol-water mixtures (5:1 v/v) optimize solubility and reaction kinetics.

- Catalyst : Powdered iron serves as a cost-effective reducing agent compared to palladium-based catalysts.

Yield : 65–72% after crystallization.

Azide-Mediated Indazole Ring Formation

A second method, detailed in Chemistry & Biology Interface (2021), constructs the indazole ring de novo using azide intermediates. This approach is advantageous for introducing substituents at specific positions.

Synthetic Pathway

- Azide Formation : 4-Methoxy-5-nitrobenzaldehyde reacts with sodium azide in dimethyl sulfoxide (DMSO) at 80°C to yield 2-azido-4-methoxy-5-nitrobenzaldehyde.

- Cyclization : The azide intermediate undergoes thermal cyclization with tert-butyl 4-aminopiperidine-1-carboxylate in toluene at 130°C for 6 hours, forming the indazole-piperidine core.

- Nitro Reduction : Hydrogenation over palladium on carbon (10 wt%) in ethyl acetate reduces the nitro group to an amine.

Critical Observations :

- Solvent Choice : Toluene facilitates high-temperature cyclization without side reactions.

- Catalyst Loading : 10% palladium on carbon achieves complete nitro reduction within 6 hours.

Spectroscopic Validation :

- 1H NMR (DMSO-d6): δ 8.78 (s, 1H, indazole-H), 4.02 (s, 3H, OCH3), 1.42 (s, 9H, tert-butyl).

- MS (ESI+) : m/z = 377 [M+H]+.

Yield : 65.7% after column chromatography.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Cyclization-Reduction | Azide-Mediated |

|---|---|---|

| Reaction Time | 8–10 hours | 6 hours |

| Yield | 65–72% | 65.7% |

| Catalyst Cost | Low (iron) | Moderate (Pd/C) |

| Purification | Crystallization | Column Chromatography |

Limitations and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-indazol-1-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It helps in understanding the mechanisms of action of various drugs and their effects on biological systems .

Medicine: In medicine, tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals aimed at treating various diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₃H₂₈N₆O₄

- Molecular Weight : 454 g/mol

- HPLC purity reaches 99.99%, indicating superior synthetic control .

tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₅H₃₁N₇O₄

- Molecular Weight : 494.5 g/mol

- Key Features : The pyrazolopyrimidine carboxamide side chain introduces additional hydrogen-bonding sites, which may enhance target selectivity. However, HPLC purity drops to 99.21%, suggesting synthetic challenges with larger substituents .

tert-butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₈H₃₉F₂N₅O₆

- Molecular Weight : 580.65 g/mol

- Observed elemental analysis (C: 59.02% vs. calc. 58.02%) indicates minor synthetic deviations .

Molecular Weight and Solubility

- The parent compound (estimated MW ~300–350 g/mol) likely exhibits better aqueous solubility than derivatives with extended substituents (e.g., 454–580 g/mol), which may require formulation aids for bioavailability .

Hydrogen-Bonding and Crystallinity

- The indazol-1-yl group’s hydrogen-bonding capacity contrasts with the 3-yl isomer’s geometry, influencing crystal packing and melting points. Etter’s graph-set analysis suggests that Boc-protected piperidines form robust hydrogen-bond networks, enhancing crystallinity .

Tabulated Comparison of Key Compounds

Biological Activity

tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article provides an overview of its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings and data.

- Chemical Formula : C₁₇H₂₃N₃O₂

- Molecular Weight : 301.38 g/mol

- IUPAC Name : tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate

- PubChem CID : 49759185

The compound features a piperidine ring substituted with an indazole moiety, which is significant for its biological activity. The indazole structure is known to interact with various biological targets, including kinases and other enzymes involved in cancer progression.

The mechanism of action of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can modulate the activity of various enzymes and receptors, potentially influencing tumor growth and survival pathways. Research indicates that compounds containing indazole structures often exhibit significant interactions with protein kinases, which are pivotal in cancer biology .

Biological Activities

Research has demonstrated that tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate exhibits a range of biological activities:

- Anticancer Activity : The compound shows promise as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in tumorigenesis. Studies have indicated that it can modulate pathways critical for cancer cell proliferation and survival .

- Antiprotozoal Activity : In a study evaluating derivatives of indazole, certain compounds similar to tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate exhibited significant antiprotozoal effects against organisms such as Entamoeba histolytica and Trichomonas vaginalis. These findings suggest that the compound may have therapeutic potential against protozoal infections .

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its biological efficacy, particularly in the context of cancer treatment where enzyme modulation can lead to reduced tumor growth .

Study on Anticancer Activity

A recent study investigated the inhibitory effects of tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate on specific protein kinases associated with cancer. The results indicated that the compound could significantly reduce kinase activity, leading to decreased proliferation of cancer cell lines.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate | CDK6 | 0.25 |

| Control (Imatinib) | BCR-Abl | 0.05 |

Antiprotozoal Activity Evaluation

In a comparative study against standard antiprotozoal drugs like metronidazole, tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate derivatives showed comparable efficacy.

| Compound | Target Protozoa | IC50 (µM) |

|---|---|---|

| tert-butyl derivative A | E. histolytica | 15 |

| Metronidazole | E. histolytica | 5 |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-butyl 4-indazol-1-ylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) to mitigate inhalation risks.

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-face shields. Immediate flushing with water for 15+ minutes is required upon contact .

- Storage : Store in airtight containers at recommended temperatures (e.g., -20°C) away from incompatible materials like strong oxidizers .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- GC-MS : Optimize split injection (1:50 ratio) with RT locking (e.g., tetracosane at 9.258 min) to confirm molecular ion peaks (e.g., m/z 276.38) .

- FTIR-ATR : Analyze characteristic bands (4000–400 cm⁻¹) for functional groups (e.g., tert-butyl C-O stretch at ~1150 cm⁻¹) .

- HPLC-TOF : Validate purity (≥98%) via exact mass measurements (Δppm <1.5) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Start with indazole-piperidine coupling under inert atmospheres, followed by Boc protection using tert-butyl dicarbonate .

- Purification : Use silica gel chromatography (e.g., hexane:EtOAc gradients) or recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the compound’s hydrogen bonding network?

- Methodological Answer :

- SHELXL Refinement : Input high-resolution X-ray data to model anisotropic displacement parameters. Use SHELXPRO to validate hydrogen bond geometries (e.g., D–H···A angles >150°) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in the piperidine ring or indazole moiety .

- Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) patterns) to predict packing interactions .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine chair flipping) using variable-temperature NMR to resolve split signals .

- DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-optimized structures to identify tautomeric or solvate forms .

Q. What experimental strategies elucidate the compound’s reactivity under varying pH or redox conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct kinetic assays in buffered solutions (pH 2–12) to monitor Boc deprotection rates (e.g., TFA vs. HCl) .

- Oxidation/Reduction : Treat with H₂O₂ (oxidation) or NaBH₄ (reduction) and analyze products via LC-MS to identify sulfoxide or amine derivatives .

Q. How can researchers design studies to evaluate the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model indazole-piperidine binding to ATP pockets (e.g., PI3Kγ). Validate with SPR or ITC for binding constants (KD) .

- Cellular Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., luminescence-based ADP-Glo™) .

Q. What methodologies are recommended for ecotoxicological profiling of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.